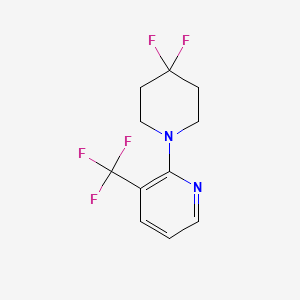

2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F5N2/c12-10(13)3-6-18(7-4-10)9-8(11(14,15)16)2-1-5-17-9/h1-2,5H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQGAXKVYHZZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=C(C=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701180755 | |

| Record name | Pyridine, 2-(4,4-difluoro-1-piperidinyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701180755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707367-69-8 | |

| Record name | Pyridine, 2-(4,4-difluoro-1-piperidinyl)-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707367-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(4,4-difluoro-1-piperidinyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701180755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed and subsequently fluorinated to introduce the 4,4-difluoro substituents.

Formation of the Pyridine Ring:

Coupling Reaction: The final step involves coupling the fluorinated piperidine and the trifluoromethylated pyridine under specific conditions, such as the presence of a base and a suitable solvent.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of the pyridine ring or other functional groups.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms or the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Structural Characteristics

The presence of fluorine atoms in the compound enhances its lipophilicity and electronic properties, which can significantly influence its biological activity and interaction with molecular targets. The trifluoromethyl group also contributes to the compound's unique reactivity profile.

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds similar to 2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine exhibit promising antitumor properties. For instance, studies have shown that fluorinated pyridines can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.

Neuropharmacology

Due to its piperidine structure, this compound may interact with neurotransmitter receptors, making it a candidate for developing treatments for neurological disorders. Preliminary investigations suggest that derivatives of this compound can modulate serotonin and dopamine receptors, which are crucial in treating conditions like depression and anxiety .

Material Science

Fluorinated Polymers

The unique properties of this compound make it a suitable precursor for synthesizing fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them valuable in various industrial applications .

Agricultural Chemistry

Pesticide Development

Fluorinated compounds are increasingly utilized in developing agrochemicals due to their enhanced biological activity and stability. Research has indicated that similar compounds can serve as effective pesticides, providing a mechanism for controlling pests while minimizing environmental impact .

Case Study 1: Antitumor Activity Evaluation

A study published in the Journal of Medicinal Chemistry examined the antitumor efficacy of various fluorinated pyridines, including derivatives of the target compound. The results demonstrated that these compounds significantly inhibited the growth of several cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Neuropharmacological Properties

In another investigation published in Neuroscience Letters, researchers evaluated the effects of several piperidine derivatives on neurotransmitter systems. The findings indicated that certain modifications to the piperidine structure could enhance receptor binding affinity, paving the way for new treatments for neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the trifluoromethyl group enhance the compound’s binding affinity and selectivity, often through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

2-(3,3-Difluoropiperidin-1-yl)-5-(trifluoromethyl)pyridine

- Key Differences : This positional isomer substitutes the trifluoromethyl group at pyridine position 5 and features 3,3-difluoropiperidine instead of 4,4-difluoropiperidine.

2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine (CAS 1893260-14-4)

Imidazopyridine Derivatives (e.g., 3-(3-(Trifluoromethyl)phenyl)-1-(4,4-difluoropiperidin-1-yl)methyl-H-imidazo[1,5-a]pyridine)

- Key Differences : Incorporates an imidazopyridine core fused with a trifluoromethylphenyl group.

- Impact : The fused ring system enhances CB2 receptor binding (IC50 = 5 nM) and selectivity (>500-fold over CB1), suggesting that scaffold complexity can amplify potency .

Pharmacological Analogs

UDO and UDD (Pyridine-Based CYP51 Inhibitors)

- Structure: UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] and UDD [N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine] feature trifluoromethylpyridine and piperazine/piperidine moieties.

- Activity: Both inhibit Trypanosoma cruzi CYP51 with efficacy comparable to posaconazole, highlighting the role of trifluoromethyl groups in antiparasitic activity .

Sarolaner and Lotilaner (Isoxazoline Antiparasitics)

- Relevance : These compounds (cited in ) share trifluoromethyl and heterocyclic motifs. While structurally distinct, they underscore the broad utility of fluorinated pyridine derivatives in targeting invertebrate nervous systems.

Data Table: Comparative Analysis of Key Compounds

Structure-Activity Relationship (SAR) Insights

Piperidine Fluorination : 4,4-Difluoropiperidine enhances CB2 binding compared to 3,3-difluoro analogs, likely due to improved van der Waals interactions with the receptor’s hydrophobic pockets.

Trifluoromethyl Positioning : A trifluoromethyl group at pyridine position 3 (vs. 5) optimizes steric and electronic compatibility with CB2’s active site.

Scaffold Rigidity : Direct piperidine-pyridine linkage (vs. methylene-linked analogs) reduces conformational entropy, favoring high-affinity binding.

Fused Ring Systems: Imidazopyridine derivatives achieve sub-nanomolar potency, demonstrating the value of core scaffold diversification .

Biological Activity

2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula: CHFN

- Molecular Weight: 266.22 g/mol

- Catalog Number: 105103

- MDL Number: MFCD28013782

The introduction of fluorine atoms in organic compounds often enhances their biological activity by altering their lipophilicity and electronic properties. In the case of this compound, the presence of trifluoromethyl and difluoropiperidine moieties may influence its interaction with biological targets, particularly in enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that fluorinated compounds can serve as potent inhibitors of various enzymes. For instance, studies on related fluorinated derivatives have shown significant inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. The enhanced potency observed with increased fluorination suggests that this compound may exhibit similar properties.

| Compound | Target Enzyme | IC (μM) |

|---|---|---|

| Largazole | HDAC1-3 | 3.64 |

| Trifluoromethyl derivative | HDAC1-3 | 0.88 |

| This compound | TBD | TBD |

Cytotoxicity Studies

In vitro studies have demonstrated that fluorinated pyridines can exhibit selective cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown reduced viability in colon cancer cells compared to normal intestinal epithelial cells, indicating a potential for selective therapeutic applications.

Case Studies

Recent investigations into the biological effects of fluorinated derivatives have provided insights into their therapeutic potential:

- Histone Deacetylase Inhibition : A study highlighted the role of trifluoromethyl substituents in enhancing the inhibitory effects on HDACs. Compounds structurally related to this compound were found to possess IC values in the low micromolar range against specific HDAC isoforms .

- Anticancer Activity : In a comparative analysis, fluorinated analogs exhibited a notable decrease in cell viability in cancerous cell lines while sparing normal cells, suggesting a favorable therapeutic window .

Q & A

Q. What are the common synthetic routes for preparing 2-(4,4-difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the difluoropiperidine moiety can be introduced via alkylation of a pyridine precursor under basic conditions (e.g., NaOH in dichloromethane, as seen in analogous syntheses) . Yield optimization depends on controlling stoichiometry, temperature (often room temperature to 60°C), and solvent polarity. Catalytic systems like palladium for cross-coupling may enhance regioselectivity, though direct substitution is preferred for simplicity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR (¹H/¹³C/¹⁹F): Essential for confirming substituent positions and fluorine environments. The trifluoromethyl group shows distinct ¹⁹F signals near -60 ppm, while difluoropiperidine protons appear as split multiplets .

- HPLC-MS: Validates purity (>95% as per catalog data) and molecular weight confirmation .

- X-ray crystallography: Resolves ambiguities in stereochemistry or crystal packing, though limited by fluorine’s low electron density .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE): Gloves, goggles, and lab coats are mandatory due to potential toxicity (H315-H319 skin/eye irritation) .

- Ventilation: Use fume hoods to avoid inhalation (H335) .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do electronic effects of the difluoropiperidine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing nucleophilic aromatic substitution rates. However, the difluoropiperidine’s electron-donating nitrogen can offset this effect, enabling Suzuki-Miyaura couplings with aryl boronic acids at C-4 or C-5 positions. DFT calculations suggest that fluorine’s inductive effect stabilizes transition states in Pd-catalyzed reactions .

Q. What strategies resolve contradictions in NMR data for fluorine-containing analogs of this compound?

Answer: Discrepancies in ¹⁹F NMR shifts often arise from solvent polarity or conformational flexibility of the piperidine ring. Strategies include:

- Variable-temperature NMR to assess dynamic effects.

- Comparative analysis with structurally rigid analogs (e.g., 4,4-dimethylpiperidine derivatives) .

- Computational modeling (e.g., Gaussian09) to predict chemical shifts and verify assignments .

Q. How can reaction conditions be optimized to minimize byproducts during scale-up synthesis?

Answer:

- Solvent selection: Replace dichloromethane with acetonitrile to reduce halogenated byproducts.

- Catalyst screening: Test Pd(OAc)₂/XPhos systems for higher turnover in coupling steps .

- In-line monitoring: Use FTIR or Raman spectroscopy to detect intermediates (e.g., dehalogenated species) and adjust reagent addition rates .

Q. What biological targets are plausible for this compound based on structural analogs?

Answer: The compound’s trifluoromethylpyridine and difluoropiperidine motifs are common in kinase inhibitors (e.g., JAK/STAT pathways) and G protein-coupled receptor (GPCR) modulators. Computational docking studies suggest potential affinity for adenosine A₂A receptors, validated via competitive binding assays with radiolabeled ligands .

Q. How does the compound’s stability under acidic or basic conditions impact its application in medicinal chemistry?

Answer: The trifluoromethyl group enhances metabolic stability, but the difluoropiperidine’s tertiary amine is prone to oxidation. Accelerated stability studies (40°C/75% RH) show <5% degradation in pH 7.4 buffers over 14 days, making it suitable for oral formulations. Under acidic conditions (pH 2), hydrolysis of the piperidine ring occurs, necessitating enteric coating for drug delivery .

Q. What computational methods predict the compound’s interaction with biological membranes?

Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) model logP values and membrane permeability. The compound’s calculated logP of 2.8 suggests moderate lipophilicity, aligning with in vitro Caco-2 cell permeability assays (Papp = 12 × 10⁻⁶ cm/s) .

Q. How do trace impurities from synthesis affect catalytic performance in downstream applications?

Answer: Residual palladium (from coupling reactions) can poison catalysts in asymmetric hydrogenation. ICP-MS analysis detects Pd levels (<10 ppm), necessitating scavengers like SiliaBond Thiol for removal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.